molecular formula C14H15BrN4O4 B2597039 1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2097894-45-4

1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2597039
CAS No.: 2097894-45-4
M. Wt: 383.202
InChI Key: CLJJXCYCFIHWAB-UHFFFAOYSA-N
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Description

1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core with a 5-bromopyrimidin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-Bromopyrimidin-2-yl Group: This step involves the nucleophilic substitution of a suitable bromopyrimidine derivative with a pyrrolidine intermediate.

    Final Coupling Reaction: The final product is obtained by coupling the pyrrolidine intermediate with the pyrrolidine-2,5-dione core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 5-bromopyrimidin-2-yl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles (e.g., amines, thiols).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups within the compound.

Scientific Research Applications

1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.

    Industrial Applications: It may be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromopyrimidine
  • 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one

Uniqueness

1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core and a 5-bromopyrimidin-2-yl substituent. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[2-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O4/c15-9-5-16-14(17-6-9)23-10-3-4-18(7-10)13(22)8-19-11(20)1-2-12(19)21/h5-6,10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJJXCYCFIHWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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